molecular formula C20H20N2O5 B557075 Fmoc-Gln-OH CAS No. 71989-20-3

Fmoc-Gln-OH

Cat. No. B557075
CAS RN: 71989-20-3
M. Wt: 368.4 g/mol
InChI Key: IZKGGDFLLNVXNZ-KRWDZBQOSA-N
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Description

“Fmoc-Gln-OH”, also known as N α-Fmoc- N δ-trityl-L-glutamine, is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .


Synthesis Analysis

In peptide synthesis, “Fmoc-Gln-OH” prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It also has better solubility properties than Fmoc-Gln-OH .


Molecular Structure Analysis

The empirical formula of “Fmoc-Gln-OH” is C20H20N2O5 . Its CAS Number is 71989-20-3 and its molecular weight is 368.38 .


Chemical Reactions Analysis

“Fmoc-Gln-OH” is more soluble in DMF than Fmoc-Gln (Trt)-OH, thereby facilitating coupling reactions at higher concentration . The use of “Fmoc-Gln-OH” in peptide synthesis prevents unwanted substitute products in the reactions .


Physical And Chemical Properties Analysis

“Fmoc-Gln-OH” is a powder with a melting point of 220°C . It has an optical activity of [α]/D -14.0±1.5°, c = 1% in DMF .

Scientific Research Applications

  • Peptide Synthesis : Fmoc-Gln-OH is used in solid-phase peptide synthesis (SPPS), as demonstrated in the synthesis of a tridecapeptide containing O-phosphotyrosine (Kitas et al., 1989), and in the preparation of peptides with C-terminal asparagine or glutamine (Albericio et al., 2009).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like Fmoc-Gln-OH, have been used in creating antibacterial and anti-inflammatory materials. These materials show potential in biomedical applications due to their antibacterial capabilities and non-toxicity to mammalian cells (Schnaider et al., 2019).

  • Hydrogels and Nanomaterials : Fmoc-Gln-OH contributes to the development of supramolecular hydrogels with antimicrobial activities. Such hydrogels, based on Fmoc-functionalized amino acids, are used in biomedical fields due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

  • Activation for Peptide Synthesis : It is also involved in the activation process for automated Fmoc solid-phase peptide synthesis, enhancing coupling efficiencies in difficult sequences (Fields et al., 1991).

  • Synthesis of Functionalized Amino Acids : Fmoc-Gln-OH is used in the synthesis of novel amino acids, such as N-Fmoc-N,N′-bis-Boc-7-guanyl-Tic-OH (GTIC), indicating its role in expanding the range of biologically active peptides (Santagada et al., 2001).

  • Smart Hydrogels : Fmoc-protected amino acids like Fmoc-Gln-OH form smart hydrogels used to stabilize fluorescent silver nanoclusters, demonstrating their potential in nanotechnology and materials science (Roy & Banerjee, 2011).

Safety And Hazards

When handling “Fmoc-Gln-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKGGDFLLNVXNZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922737
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gln-OH

CAS RN

71989-20-3, 118609-68-0
Record name N2-(9-Fluorenylmethoxycarbonyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
G BREIPOHL, J KNOLLE… - International Journal of …, 1990 - Wiley Online Library
Attachment of Fmoc‐asparagine or glutamine to p‐alkoxybenzyl alcohol type resins has always been difficult and not very effective. A very simple and effective method for the …
Number of citations: 33 onlinelibrary.wiley.com
K Yamada, H Urakawa, H Oku… - The Journal of peptide …, 2004 - Wiley Online Library
… Since the reaction of N α -Fmoc-Gln-OH by this procedure did not proceed because of the insolubility of Fmoc-Gln-OH in aqueous media, we synthesized Fmoc-Dab(Boc)-OH (5) from 2 …
Number of citations: 20 onlinelibrary.wiley.com
Y Han, NA Solé, J Tejbrant, G Barany - Peptide research, 1996 - europepmc.org
… -9-yl (3-Moxan) derivatives of asparagine and glutamine were prepared conveniently by acid-catalyzed reactions of appropriate xanthydrols with Fmoc-Asn-OH and Fmoc-Gln-OH. The …
Number of citations: 12 europepmc.org
Y Jiang, L Hu - Bioorganic & medicinal chemistry, 2013 - Elsevier
… Coupling of 11 with Fmoc-Gln-OH was done by using the HBTU-activated ester of Fmoc-glutamine to give the protected gem-diamine derivative 12. The base-sensitive Fmoc instead of …
Number of citations: 15 www.sciencedirect.com
YL Ren, YJ Cong, CS Chen - Advanced Materials Research, 2012 - Trans Tech Publ
… Putting Fmoc-Gln-OH into the resin: firstly we put 10g Wang resin into reactors, swelling it with DMF ,then Fmoc-Gln-OH(2 times quantity: 368.40×10×2×0.84=6.19g is soluted in 20mL …
Number of citations: 0 www.scientific.net
A Sturzu, S Sheikh, H Echner, T Nägele, M Deeg… - Investigational new …, 2014 - Springer
The gastrin releasing peptide receptor (GRPR) has been found to be strongly expressed in various types of cancers such as prostate and breast carcinomas. The GRPR ligands gastrin …
Number of citations: 14 link.springer.com
K Haneda, T Inazu, M Mizuno, R Iguchi… - … et Biophysica Acta (BBA …, 2001 - Elsevier
… Next, the synthesis of the sequent SP(1–6) segment was continued manually using Fmoc-Gln(GlcNAc)-OH instead of Fmoc-Gln-OH at the fifth amino acid by the Mpt-MA method [3]. …
Number of citations: 54 www.sciencedirect.com
N Muthukrishnan, S Donovan… - Photochemistry and …, 2014 - Wiley Online Library
… The amino acids used for the making the peptide were Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Lys(Mtt)-OH and Fmoc-Gln-OH. Fluorophores used were 5(6)-…
Number of citations: 13 onlinelibrary.wiley.com
LJ Cruz, NG Beteta, A Ewenson… - … process research & …, 2004 - ACS Publications
A convenient and efficient method for the preparation of fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) amino acids is proposed. This method is particularly attractive …
Number of citations: 33 pubs.acs.org
P Sieber, B Riniker - Tetrahedron letters, 1991 - Elsevier
Carboxamide functions may be tritylated by an acid-catalyzed reaction with triphenylmethanol and acetic anhydride in glacial acetic acid. The ω-trityl group of asparagine and glutamine …
Number of citations: 116 www.sciencedirect.com

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